2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone
Overview
Description
2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry.
Scientific Research Applications
Synthesis Applications
2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone serves as a versatile intermediate in the synthesis of various complex molecules. A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions. The process, facilitated by CuCl, LiCl, and AlCl3 catalysts, yielded up to 81%, indicating the mild reaction conditions and straightforward procedures for producing such compounds (Zeng-sun Jin, 2015).
Structural and Luminescent Properties
The compound has been used in the study of hydrogen-bonding patterns in enaminones, highlighting its role in understanding the molecular and crystal structures of related compounds. This research provided insights into the intermolecular interactions that can influence the structural assembly and stability of these molecules (James L. Balderson et al., 2007). Additionally, hybrid salts of binuclear Bi(III) halide complexes with 1,2-bis(pyridinium)ethane cation were synthesized, showcasing the luminescent behavior of these complexes in the solid state. This research highlights the potential use of 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone derivatives in the development of luminescent materials (S. Adonin et al., 2016).
Biological Activity
Compounds synthesized from 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone have shown significant biological activities. For instance, 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in the development of potential therapeutic agents (H. Abdel-Aziz et al., 2011).
Catalytic and Material Science Applications
In materials science, the derivative 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone has contributed to the development of novel polymers and materials with specific functionalities. For example, research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands showcased their application in the immortal ring-opening polymerization of ε-caprolactone and l-lactide, demonstrating the utility of these complexes in polymer science (Yang Wang et al., 2012).
properties
IUPAC Name |
2-bromo-1-(6-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKBMOJQJMPXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552538 | |
Record name | 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone | |
CAS RN |
84331-15-7 | |
Record name | 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84331-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(6-fluoropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.